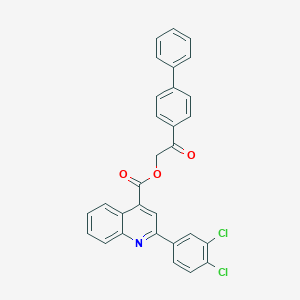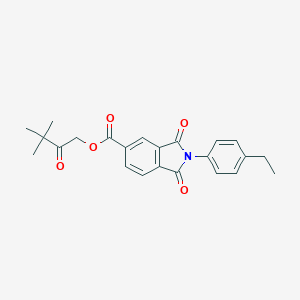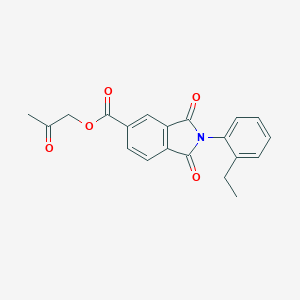![molecular formula C30H18Cl2O8S B339111 BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE](/img/structure/B339111.png)
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is a complex organic compound with a molecular formula of C30H18Cl2O8S and a molecular weight of 609.4 g/mol. This compound is characterized by its unique structure, which includes two chlorophenyl groups, two oxoethyl groups, and a dibenzo[b,d]thiophene core with dicarboxylate and dioxide functionalities. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]thiophene core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,d]thiophene structure.
Introduction of the dicarboxylate groups: Carboxylation reactions are used to introduce the dicarboxylate functionalities at the 3 and 7 positions of the dibenzo[b,d]thiophene core.
Attachment of the oxoethyl groups: The oxoethyl groups are introduced through esterification reactions with appropriate oxoethyl precursors.
Chlorination: The final step involves the chlorination of the phenyl rings to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Esterification and Hydrolysis: The ester groups can undergo esterification and hydrolysis reactions under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and oxoethyl functionalities allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene-3,7-dicarboxylate: Lacks the chlorophenyl and oxoethyl groups, resulting in different chemical properties and reactivity.
Bis[2-(2-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide:
Bis[2-(2-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide: Contains methyl groups instead of chlorine, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C30H18Cl2O8S |
|---|---|
Poids moléculaire |
609.4 g/mol |
Nom IUPAC |
bis[2-(2-chlorophenyl)-2-oxoethyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C30H18Cl2O8S/c31-23-7-3-1-5-21(23)25(33)15-39-29(35)17-9-11-19-20-12-10-18(14-28(20)41(37,38)27(19)13-17)30(36)40-16-26(34)22-6-2-4-8-24(22)32/h1-14H,15-16H2 |
Clé InChI |
HJQYIEOWAYDFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-2-oxoethyl ({[(4-bromobenzoyl)amino]acetyl}amino)acetate](/img/structure/B339028.png)
![2-(4-Methylphenyl)-2-oxoethyl ({[(4-bromobenzoyl)amino]acetyl}amino)acetate](/img/structure/B339029.png)



![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-(4-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B339036.png)

![4-Bromobenzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339040.png)


![20-(4-methoxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B339048.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-(5-chloro-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B339051.png)

